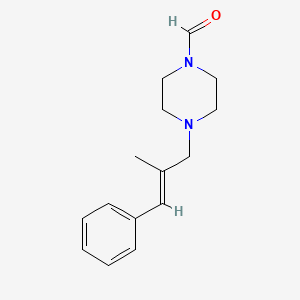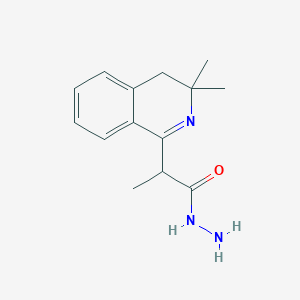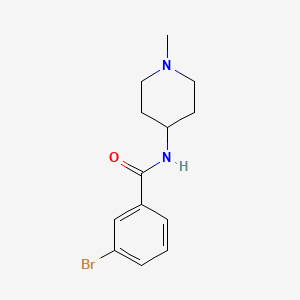![molecular formula C18H20I2O2 B5115646 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene), also known as HDBI, is a chemical compound that has been widely used in scientific research. It is a type of cross-linking reagent that can form covalent bonds between proteins, DNA, and other biomolecules. HDBI has been used in various fields, including biochemistry, molecular biology, and medical research.
Mechanism of Action
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can form covalent bonds between biomolecules through its reactive iodine atoms. The cross-linking reaction occurs between the amino or carboxyl groups of proteins and the phosphate backbone of DNA or RNA. The covalent bonds formed by 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can stabilize protein complexes and prevent their dissociation during purification and analysis.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can affect the biochemical and physiological properties of biomolecules. The cross-linking reaction can alter the conformation and activity of proteins, DNA, and RNA. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can also affect the binding affinity and specificity of biomolecules. However, the extent of these effects depends on the concentration and reaction conditions of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene).
Advantages and Limitations for Lab Experiments
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has several advantages for lab experiments. It can cross-link a wide range of biomolecules, including proteins, DNA, and RNA. It can also be used in various experimental conditions, such as different pH values and temperatures. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) is also relatively easy to use and can be easily synthesized. However, 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has some limitations. It can be toxic to cells and can affect the function of biomolecules. The cross-linking reaction can also introduce artifacts and false positives in experimental results.
Future Directions
There are several future directions for the use of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) in scientific research. One direction is to develop new cross-linking reagents that can minimize the side effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene). Another direction is to use 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) in combination with other techniques, such as mass spectrometry and NMR spectroscopy, to study protein complexes and their interactions. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can also be used to study the structure and function of membrane proteins, which are difficult to study using traditional methods. Finally, 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can be used in drug discovery and development to identify new drug targets and to study the mechanism of action of drugs.
Synthesis Methods
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can be synthesized through a simple two-step reaction. First, 1,6-hexanediol is reacted with 4-iodobenzene in the presence of a base, such as potassium carbonate, to form the intermediate compound 1,6-hexanediylbis(4-iodobenzene). Then, the intermediate compound is treated with an oxidizing agent, such as sodium periodate, to form 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene).
Scientific Research Applications
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has been widely used in scientific research as a cross-linking reagent to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It can also be used to study the structure and function of biomolecules, such as enzymes and receptors. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has been used in various fields, such as biochemistry, molecular biology, and medical research.
properties
IUPAC Name |
1-iodo-4-[6-(4-iodophenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20I2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBPQTXIVESLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCOC2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)
![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)

![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)


![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)





